G3-VC-PAB-DMEA-Duocarmycin DM chemical structure and properties
G3-VC-PAB-DMEA-Duocarmycin DM chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and underlying mechanisms of G3-VC-PAB-DMEA-Duocarmycin DM, a potent antibody-drug conjugate (ADC) payload. This document is intended to serve as a core resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.
Core Chemical Identity and Properties
G3-VC-PAB-DMEA-Duocarmycin DM is a highly potent cytotoxic agent designed for targeted delivery to cancer cells via an antibody. It comprises a DNA-alkylating duocarmycin derivative linked to a peptide-based linker system.
Table 1: Physicochemical Properties of G3-VC-PAB-DMEA-Duocarmycin DM
| Property | Value | Source |
| Chemical Formula | C₅₆H₇₂ClN₁₃O₁₂ | [1] |
| Molecular Weight | 1154.70 g/mol | [2] |
| CAS Number | 2415664-00-3 | [3][4] |
| Synonym | 4-((2S,5S)-14-Amino-5-isopropyl-4,7,10,13-tetraoxo-2-(3-ureidopropyl)-3,6,9,12-tetraazatetradecanamido)benzyl ((S)-1-(chloromethyl)-3-(5-(2-(dimethylamino)ethoxy)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl) ethane-1,2-diylbis(methylcarbamate) | [4] |
| Appearance | White to Off-white Solid | [] |
| Storage Conditions | -20°C | [] |
Chemical Structure and Components
The structure of G3-VC-PAB-DMEA-Duocarmycin DM is modular, consisting of several key components that dictate its function. The detailed chemical name suggests "G3" is a peptide moiety, "VC" is a dipeptide linker, "PAB" is a self-immolative spacer, "DMEA" is a solubilizing group, and "Duocarmycin DM" is the cytotoxic payload.
Duocarmycin DM: The Cytotoxic Payload
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, a class of exceptionally potent antitumor antibiotics.[7] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[8] This covalent modification of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells and can overcome multi-drug resistance mechanisms.[8]
The Linker System: G3-VC-PAB-DMEA
The linker is a critical component of the ADC, ensuring stability in circulation and facilitating the release of the payload within the target cancer cell.
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VC (Valine-Citrulline) Linker: This dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
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PAB (p-aminobenzyl) Spacer: The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the duocarmycin payload in its active form.
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G3 Peptide Moiety: Based on the detailed chemical name, the "G3" component is a tripeptide-like structure that provides a point of attachment for conjugation to a monoclonal antibody, typically through a maleimide (B117702) group reacting with a thiol on the antibody.
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DMEA ((Dimethylamino)ethoxy) Group: This functional group is attached to the indole (B1671886) ring of the duocarmycin payload and serves to enhance the solubility and reduce aggregation of the ADC, thereby improving its pharmacokinetic properties.[]
Mechanism of Action of a G3-VC-PAB-DMEA-Duocarmycin DM-based ADC
The following diagram illustrates the proposed mechanism of action for an antibody-drug conjugate utilizing this payload.
Caption: Workflow of ADC targeting, internalization, and payload activation.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of G3-VC-PAB-DMEA-Duocarmycin DM are proprietary and typically found in patent literature or internal documentation of chemical suppliers. However, a general workflow for the synthesis and analysis can be outlined.
General Synthesis Workflow
The synthesis of G3-VC-PAB-DMEA-Duocarmycin DM is a multi-step process involving solid-phase peptide synthesis for the linker and subsequent solution-phase conjugation to the duocarmycin payload.
Caption: A generalized workflow for the synthesis of the linker-payload and its conjugation to an antibody.
Characterization Methods
The identity and purity of G3-VC-PAB-DMEA-Duocarmycin DM are typically confirmed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of the different components.
Biological Evaluation
The biological activity of G3-VC-PAB-DMEA-Duocarmycin DM, once conjugated to a targeting antibody, is evaluated through a series of in vitro and in vivo assays.
Table 2: Key Biological Evaluation Assays
| Assay | Purpose |
| In vitro Cytotoxicity Assays | To determine the potency (e.g., IC₅₀ values) of the ADC against a panel of cancer cell lines with varying levels of target antigen expression. |
| Plasma Stability Assays | To evaluate the stability of the ADC in plasma and determine the rate of premature payload release. |
| In vivo Efficacy Studies | To assess the anti-tumor activity of the ADC in animal models (e.g., xenograft models). |
| Toxicology Studies | To determine the safety profile and maximum tolerated dose (MTD) of the ADC in relevant animal species. |
Signaling Pathways Affected by Duocarmycin DM
As a DNA alkylating agent, Duocarmycin DM triggers the DNA damage response (DDR) pathway. This leads to cell cycle arrest and, if the damage is too severe to be repaired, the induction of apoptosis.
Caption: Simplified signaling cascade initiated by duocarmycin-induced DNA damage.
Conclusion
G3-VC-PAB-DMEA-Duocarmycin DM represents a sophisticated and highly potent payload for the development of antibody-drug conjugates. Its design incorporates a potent DNA alkylating agent with a cleavable linker system that is engineered for stability in circulation and efficient release within target cancer cells. Understanding the intricate details of its chemical structure, properties, and mechanism of action is paramount for the successful development of novel and effective cancer therapies. This guide provides a foundational understanding for researchers and drug developers working with this promising class of molecules.
